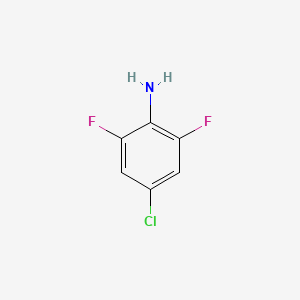

4-Chloro-2,6-Difluoroaniline

Description

Significance of Halogenated Aniline (B41778) Derivatives in Advanced Chemical Synthesis and Applied Science

Halogenated aniline derivatives are a class of compounds that are integral to numerous areas of chemical science. The presence of halogen atoms on the aniline ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Aryl halides, including halogenated anilines, are crucial synthetic precursors for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov

The introduction of halogens can lead to compounds with applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgwikipedia.org For instance, many pharmaceutical drugs and functional molecules contain brominated aromatic derivatives. rsc.org The specific placement of halogen atoms allows for fine-tuning of a molecule's properties, making these derivatives highly valuable in drug discovery and development. rsc.org

Research Landscape and Emerging Academic Applications of 4-Chloro-2,6-Difluoroaniline

Research into this compound has highlighted its utility as an intermediate in the synthesis of various chemical entities. guidechem.comfluoromart.com It is particularly noted for its application in creating herbicides and dyes. One documented use is in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound. fluoromart.com

Furthermore, this compound has been utilized in the synthesis of a series of 2,6,9-trisubstituted purine (B94841) inhibitors of p38α kinase, indicating its potential in medicinal chemistry research. fluoromart.com The presence of both chlorine and fluorine atoms on the aniline ring provides unique reactivity and allows for selective chemical modifications.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 69411-06-9 |

| Molecular Formula | C6H4ClF2N fluoromart.com |

| Molecular Weight | 163.55 g/mol fluoromart.com |

| Appearance | Colorless to pale yellow crystal chembk.com |

| Melting Point | 47-50 °C fluoromart.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (B87167) chembk.com |

Synthesis

The synthesis of this compound can be achieved through a few different routes. One common method involves the reaction of 2,6-difluoroaniline (B139000) with sulfuryl chloride in the presence of acetic acid. fluoromart.com The mixture is heated and then refluxed for several hours. fluoromart.com An alternative approach involves the nitration of 4-chloro-2,6-difluorobenzene followed by a reduction process. chembk.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDPHEYBBWDWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363700 | |

| Record name | 4-Chloro-2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69411-06-9 | |

| Record name | 4-Chloro-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 2,6 Difluoroaniline

Regioselective Halogenation Strategies in Fluorinated Aniline (B41778) Synthesis

The direct, regioselective introduction of a halogen onto a fluorinated aniline ring is a primary strategy for the synthesis of halo-difluoroanilines. The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing, deactivating) create a complex interplay that governs the position of electrophilic substitution.

Direct Chlorination of Fluorinated Anilines and Benzylamines

Direct chlorination of 2,6-difluoroaniline (B139000) is a straightforward approach to obtaining 4-Chloro-2,6-Difluoroaniline. However, controlling the regioselectivity to favor para-substitution is paramount. Various chlorinating agents and catalytic systems have been explored to achieve this.

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective reagent for the chlorination of aromatic compounds. The synthesis of this compound can be achieved by reacting 2,6-difluoroaniline with sulfuryl chloride. fluoromart.com One documented method involves the use of acetic acid as the solvent. In this procedure, the reaction mixture of 2,6-difluoroaniline and sulfuryl chloride in acetic acid is heated to 80°C and then refluxed for six hours. fluoromart.com Following the reaction, a workup procedure involving concentration, washing with water and pentane, and subsequent treatment with hydrochloric acid is employed. fluoromart.com

The optimization of this reaction would involve a systematic study of various parameters to maximize the yield and regioselectivity for the desired 4-chloro isomer. Key parameters for optimization include the choice of solvent, reaction temperature, reaction time, and the molar ratio of the reactants. The use of different organic solvents could influence the solubility of the reactants and the stability of the reaction intermediates, thereby affecting the isomer distribution.

Below is a hypothetical data table illustrating the potential outcomes of an optimization study.

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Aniline:SO₂Cl₂) | Yield (%) | Regioselectivity (para:ortho) |

| 1 | Acetic Acid | 80 (reflux) | 6 | 1:1.1 | 75 | 90:10 |

| 2 | Dichloromethane | 40 (reflux) | 8 | 1:1.1 | 68 | 85:15 |

| 3 | Acetonitrile (B52724) | 82 (reflux) | 6 | 1:1.1 | 72 | 88:12 |

| 4 | Acetic Acid | 60 | 12 | 1:1.05 | 80 | 95:5 |

| 5 | Acetic Acid | 100 | 4 | 1:1.2 | 70 | 89:11 |

Note: The data in this table is illustrative and represents a potential outcome of an optimization study.

Gas-phase chlorination using elemental chlorine (Cl₂) represents an alternative, though less common, method for the halogenation of aromatic compounds. This method typically requires high temperatures to initiate the reaction, which proceeds through a free-radical or electrophilic substitution mechanism depending on the conditions. The gas-phase chlorination of aniline has been a subject of theoretical studies, which can provide insights into the potential reaction pathways and energy profiles.

For the chlorination of 2,6-difluoroaniline, a controlled gas-phase reaction would necessitate careful optimization of parameters such as temperature, pressure, residence time, and the molar ratio of reactants to favor the formation of the 4-chloro isomer and minimize side reactions, such as polychlorination and degradation of the starting material. The high temperatures involved can sometimes lead to a different isomer distribution compared to liquid-phase reactions.

A mechanistic investigation would likely involve computational modeling, such as Density Functional Theory (DFT) calculations, to understand the stability of the reaction intermediates (e.g., Wheland intermediates) for ortho, meta, and para attack of the chlorine electrophile on the 2,6-difluoroaniline ring in the gas phase.

Friedel-Crafts catalysts, which are Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are commonly employed to enhance the electrophilicity of the halogenating agent in electrophilic aromatic substitution reactions. In the context of chlorinating 2,6-difluoroaniline, a Lewis acid catalyst could polarize the Cl-Cl bond in elemental chlorine or activate sulfuryl chloride, thereby generating a more potent electrophile (Cl⁺ or a polarized complex).

However, a significant challenge in using Friedel-Crafts catalysts with anilines is the propensity of the Lewis acid to coordinate with the lone pair of electrons on the nitrogen atom of the amino group. This coordination deactivates the ring towards electrophilic substitution and can alter the directing effect of the amino group. This is a primary reason why Friedel-Crafts reactions are often not successful with unprotected anilines.

To circumvent this issue, the amino group can be protected, for instance, by acylation to form an anilide. The resulting acetamido group is still ortho-, para-directing but is less activating than the amino group, and the coordination with the Lewis acid is less problematic. The chlorination would then be performed on the protected aniline, followed by deprotection to yield the desired this compound. Research into novel Lewis acid catalysts that are more tolerant to basic functional groups is an active area of investigation and could provide a more direct route for the catalyzed chlorination of anilines.

Precursor-Based Synthetic Routes to this compound

An alternative to the direct chlorination of 2,6-difluoroaniline is a multi-step synthesis starting from a halogenated benzene (B151609) precursor. This approach allows for the sequential introduction of the required functional groups, often providing better control over the regiochemistry.

A viable precursor-based route to this compound starts with 1-chloro-3,5-difluorobenzene. This synthesis involves a sequence of nitration followed by reduction. A related patented process describes the preparation of 2,6-difluoroaniline from 1-chloro-3,5-difluorobenzene through a sequence of chlorination, nitration, and reduction. google.com While not the exact target molecule, this demonstrates the feasibility of this synthetic strategy.

The key steps in this precursor-based synthesis are:

Nitration of 1-chloro-3,5-difluorobenzene: The starting material is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the chlorine (ortho-, para-directing) and fluorine (ortho-, para-directing) atoms will guide the incoming nitro group. The most likely position for nitration would be ortho to the chlorine and para to one of the fluorine atoms, or ortho to both fluorine atoms. To obtain the desired precursor for this compound, the nitro group needs to be introduced at the C2 position of 1-chloro-3,5-difluorobenzene to form 1-chloro-2,6-difluoronitrobenzene.

Reduction of the Nitro Group: The resulting chlorodifluoronitrobenzene intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent can be critical to avoid side reactions, such as dehalogenation.

A hypothetical data table for this synthetic route is presented below, based on typical conditions for such reactions.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-Chloro-3,5-difluorobenzene | HNO₃, H₂SO₄, 0-10 °C | 1-Chloro-2,6-difluoronitrobenzene | 85 |

| 2 | 1-Chloro-2,6-difluoronitrobenzene | Fe, HCl, Ethanol, Reflux | This compound | 90 |

Note: The data in this table is illustrative and represents potential reaction conditions and yields for this synthetic pathway.

This precursor-based approach offers a potentially more controlled and regioselective synthesis of this compound compared to the direct chlorination of 2,6-difluoroaniline.

Halogen Exchange Reactions from Polychlorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds, including precursors to this compound, often employs halogen exchange (Halex) reactions, where chlorine atoms on an aromatic ring are substituted with fluorine. This approach is advantageous as it frequently starts with readily available and cost-effective polychlorinated aromatic compounds.

A notable pathway involves the partial fluorine exchange on 1,2,3-trichlorobenzene. google.com This reaction is typically achieved by treating the trichlorobenzene with a fluoride ion source, such as potassium fluoride (KF). researchgate.net The process is controlled to substitute two of the chlorine atoms, which results in a mixture of difluorochlorobenzene isomers, primarily 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.com Similarly, 1,3,5-trichlorobenzene can be used as a starting material, which, upon KF exchange, yields 1-Chloro-3,5-difluorobenzene. researchgate.net The efficiency and selectivity of the halogen exchange can be influenced by reaction conditions, but the formation of isomeric mixtures is a common challenge that necessitates subsequent purification or selective reaction steps. google.comresearchgate.net

Table 1: Halogen Exchange Reaction Summary

| Starting Material | Reagent | Key Intermediate(s) | Reference |

|---|---|---|---|

| 1,2,3-Trichlorobenzene | Fluoride Ion Source (e.g., KF) | Mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene | google.com |

Amination Strategies for Fluoro-chlorobenzene Intermediates

Once the desired fluoro-chlorobenzene intermediate is obtained, the subsequent step involves introducing an amino group (-NH₂) onto the aromatic ring, a process known as amination. This transformation is typically achieved by reacting the chloro-substituted compound with an aminating agent, often under catalytic conditions.

For the conversion of 2,6-difluorochlorobenzene to the corresponding aniline, the process involves reaction with concentrated ammonium (B1175870) hydroxide. google.com This reaction selectively replaces the chloro substituent with an amino group. The process generally requires the presence of a copper-containing catalyst to proceed efficiently. google.com Suitable catalysts include various copper salts in both cuprous (+1) and cupric (+2) oxidation states, such as oxides, hydroxides, chlorides, and sulfates. google.com Cuprous oxide (Cu₂O) is noted as a particularly effective catalyst in terms of conversion and material accountability. google.com The reaction temperatures for such aminations can be in the range of 150 °C to 200 °C. google.com Following the reaction, the desired difluoroaniline product is recovered from the mixture using standard techniques like extraction or distillation. google.com

Table 2: Catalytic Amination of Fluoro-chlorobenzenes

| Substrate | Reagent | Catalyst | Temperature Range | Product | Reference |

|---|---|---|---|---|---|

| Difluorochlorobenzene | Concentrated Ammonium Hydroxide | Cuprous Oxide (Cu₂O) | Not specified | Difluoroaniline | google.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing compounds like 2,6-difluoroaniline (a closely related structure), green methodologies have been developed to address these goals.

One reported green production method avoids traditional multi-step syntheses in favor of a process that minimizes waste streams. patsnap.com This particular method utilizes 2,6-difluorobenzamide as a raw material, which undergoes a Hoffman degradation reaction to produce 2,6-difluoroaniline. patsnap.com A key innovation in this process is the direct reuse of the water phase separated from the steam distillate in subsequent batches. patsnap.com This recycling strategy significantly reduces the volume of wastewater discharged, a primary objective of green chemistry. patsnap.com The resulting process is described as having small pollution, and being safe and reliable, ultimately yielding a high-purity product (greater than 99.9%). patsnap.com Such approaches, which focus on waste reduction and resource efficiency, are central to the development of sustainable chemical production. eurekalert.org

Table 3: Green Chemistry Approaches

| Principle | Application in Difluoroaniline Synthesis | Outcome | Reference |

|---|---|---|---|

| Waste Prevention | Direct reuse of aqueous phase from steam distillation | Greatly reduced wastewater discharge | patsnap.com |

| Safer Process | Hoffman degradation from 2,6-difluorobenzamide | Safe and reliable production with minimal pollution | patsnap.com |

Process Optimization and Yield Enhancement Methodologies

Process optimization is critical for making synthetic routes industrially viable, focusing on maximizing yield, minimizing byproducts, and simplifying purification. In the synthesis of 2,6-difluoroaniline from polychlorinated precursors, a significant challenge is the formation of undesired isomers during the halogen exchange step. google.com

Table 4: Process Optimization Strategies

| Challenge | Optimization Methodology | Result | Reference |

|---|---|---|---|

| Formation of 2,3-difluorochlorobenzene isomer | Selective reduction of the isomeric mixture with H₂ in the presence of a palladium catalyst | Conversion of the unwanted isomer into valuable ortho-difluorobenzene | google.com |

Kinetic and Mechanistic Studies of Reaction Pathways in this compound Formation

Understanding the reaction kinetics and mechanisms is fundamental to controlling and optimizing the synthesis of this compound. While specific experimental kinetic data for this compound's formation are not widely published, the methodologies for such investigations are well-established, particularly through computational chemistry.

Mechanistic studies for reactions involving aniline derivatives often employ quantum chemical calculations to map out the potential energy surface of the reaction. mdpi.comdoaj.org Methods such as Density Functional Theory (DFT), using functionals like M06-2X, and high-level ab initio methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are used to determine the geometries and energies of reactants, transition states, and products. mdpi.comdoaj.org

From these calculated energy profiles, kinetic parameters can be derived. Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are then utilized to calculate the reaction rate coefficients over a range of temperatures and pressures. mdpi.comdoaj.org These computational studies can elucidate the dominant reaction pathways, identify key intermediates, and predict how reaction rates will change with varying conditions, providing invaluable insights for process optimization without the need for extensive experimental screening. For example, in studies of similar molecules, these methods have been used to determine whether hydrogen abstraction or radical addition to the aromatic ring is the more favorable pathway. mdpi.com

Table 5: Methodologies for Kinetic and Mechanistic Studies

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) / CCSD(T) | Calculation of potential energy surfaces, geometries, and energies of reactants, transition states, and products. | Determining the energetic favorability of different reaction pathways for aniline derivatives. | mdpi.comdoaj.org |

Spectroscopic Characterization and Computational Chemistry Studies of 4 Chloro 2,6 Difluoroaniline

Advanced Spectroscopic Analyses for Molecular Structure Elucidation

Spectroscopic methods provide critical insights into the atomic and molecular structure, bonding, and electronic environment of a compound. Each technique offers a unique perspective, and their combined application allows for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and electronic structure of 4-Chloro-2,6-Difluoroaniline.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine substituents. The aromatic protons are anticipated to appear as a triplet, a result of coupling to the two adjacent, magnetically equivalent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The carbons directly bonded to the electronegative halogen atoms (C-Cl and C-F) will be significantly deshielded, appearing at a lower field (higher ppm). Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often employed to calculate theoretical chemical shifts, which can then be compared with experimental data to confirm assignments. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound Note: These are typical predicted values; actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H (Aromatic) | 6.8 - 7.2 | Triplet | JH-F |

| ¹H (Amine) | 3.5 - 4.5 | Broad Singlet | - |

| ¹³C (C-N) | 130 - 135 | Triplet | JC-F |

| ¹³C (C-F) | 150 - 160 | Doublet of Doublets | JC-F |

| ¹³C (C-H) | 115 - 120 | Triplet | JC-F |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These spectra serve as a unique molecular "fingerprint," allowing for the identification of functional groups and providing insight into the molecule's structural dynamics.

For this compound, key vibrational modes include:

N-H Stretching: The amine group typically exhibits stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. scialert.net

C=C Stretching: Aromatic ring stretching modes occur between 1430 and 1625 cm⁻¹. scialert.net

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1200-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching frequency is generally observed in the region of 550-850 cm⁻¹. researchgate.net

To make precise assignments, experimental data is often corroborated by theoretical calculations. Quantum chemical methods, particularly DFT, are used to compute harmonic vibrational frequencies. These calculated frequencies are typically scaled to correct for anharmonicity and methodological limitations, showing good agreement with experimental FT-IR and FT-Raman values. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1430 - 1625 | Strong |

| C-F Stretch | FT-IR | 1200 - 1350 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk In organic molecules, the most common transitions involve moving electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org

The spectrum of this compound is dominated by the electronic transitions of the substituted benzene (B151609) ring, which acts as a chromophore. The amine (-NH₂), chloro (-Cl), and fluoro (-F) groups act as auxochromes, which modify the absorption maximum (λmax) and intensity. slideshare.net The primary absorptions are expected to be π→π* transitions, characteristic of the aromatic system. Less intense n→π* transitions, involving the non-bonding electrons of the nitrogen and halogen atoms, may also be observed. libretexts.org Solvent polarity can influence the position of these absorption bands; for instance, n→π* transitions often experience a shift to shorter wavelengths (a blue shift) in polar solvents. libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π* | 230 - 270 | High (~10,000 L mol⁻¹ cm⁻¹) | Excitation of an electron from a π bonding orbital of the aromatic ring to a π* anti-bonding orbital. |

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. For this compound (C₆H₄ClF₂N), HRMS can confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

The monoisotopic mass of the compound is a key piece of data provided by HRMS. uni.lu Furthermore, analysis of common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, helps to confirm the molecular weight. uni.lu The distinct isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional confirmation of the compound's identity.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Data based on predicted values. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₆H₄ClF₂N⁺ | 162.99948 |

| [M+H]⁺ | C₆H₅ClF₂N⁺ | 164.00731 |

| [M+Na]⁺ | C₆H₄ClF₂NNa⁺ | 185.98925 |

Quantum Chemical Calculations and Molecular Modeling Approaches

Computational chemistry provides theoretical insights that complement and help interpret experimental data. These methods can model molecular geometries, predict spectroscopic properties, and analyze electronic structures.

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, often using functionals like B3LYP, are invaluable for several purposes. researchgate.net

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry).

Spectroscopic Prediction: As mentioned previously, DFT calculations are used to predict vibrational frequencies (for FT-IR/Raman) and NMR chemical shifts, which are then compared with experimental results to validate structural assignments. researchgate.netnih.gov

Electronic Structure Analysis: DFT provides detailed information about the electronic properties of the molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and is used to predict the energies of electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity. researchgate.net

By integrating these computational approaches with advanced spectroscopic analysis, a complete and detailed characterization of this compound is achieved.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-fluoroaniline |

| 4-chloro-2-fluoro toluene |

| 2-bromo-6-chloro-4-fluoroaniline |

| Aniline (B41778) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more easily excitable and thus more reactive.

For aniline derivatives, the distribution of these orbitals is heavily influenced by the substituents on the aromatic ring. The amino (-NH2) group typically acts as an electron donor, raising the energy of the HOMO, while electronegative halogen atoms like fluorine and chlorine withdraw electron density, affecting both HOMO and LUMO energy levels. Theoretical calculations for similar halogenated anilines indicate that the HOMO is generally localized over the benzene ring and the amino group, while the LUMO is distributed across the aromatic system. This separation of orbitals is crucial for charge transfer within the molecule, a property that is fundamental to many chemical and biological processes. The energy gap is a critical parameter for determining the molecule's potential in electronic applications.

Table 1: Theoretical Frontier Molecular Orbital Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: Specific calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to indicate different electrostatic potential values. Regions of negative potential, typically colored in shades of red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The highly electronegative fluorine and chlorine atoms would also create localized regions of negative potential. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the reactive sites of the molecule.

Theoretical Prediction of Nonlinear Optical Properties and Thermodynamic Parameters

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with significant charge separation, often described by a large first-order hyperpolarizability (β), can exhibit strong NLO responses. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and hyperpolarizability. Aniline derivatives are known to be promising candidates for NLO materials due to the charge-transfer characteristics between the electron-donating amino group and the aromatic ring, which can be further tuned by electron-withdrawing substituents.

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated using computational methods. These parameters provide information about the stability of the molecule and its behavior at different temperatures.

Table 2: Calculated Thermodynamic and Nonlinear Optical Parameters

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Enthalpy (H) | Data not available |

| Gibbs Free Energy (G) | Data not available |

| Entropy (S) | Data not available |

Note: Specific calculated values for this compound are not available in the cited literature. The table is for illustrative purposes.

Crystallographic Investigations of this compound and its Derivatives

These studies reveal that the crystal packing is often dominated by intermolecular hydrogen bonds involving the amino group, as well as halogen...halogen and other non-covalent interactions. For instance, in crystals of similar compounds, N-H···F or N-H···Cl hydrogen bonds are common, leading to the formation of complex supramolecular architectures like chains or sheets. The precise bond lengths and angles within the molecule, such as the C-N, C-Cl, and C-F bond distances and the planarity of the benzene ring, are determined with high accuracy. This information is crucial for understanding the molecule's physical properties and for designing new materials with desired functionalities. For example, the crystal structure of N-formyl-4-bromo-2,6-difluoroaniline, a derivative, has been reported, showing how intermolecular interactions dictate the solid-state packing.

Table 3: Illustrative Crystallographic Data for a Halogenated Aniline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: Specific crystallographic data for this compound is not available. This table represents typical parameters obtained from a crystallographic study.

Chemical Reactivity and Derivatization Research on 4 Chloro 2,6 Difluoroaniline

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 4-chloro-2,6-difluoroaniline is subject to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to modifying aromatic compounds. ambeed.com The outcome of these reactions is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, in this molecule, both ortho positions (2 and 6) are blocked by fluorine atoms. The para position (4) is occupied by a chlorine atom. This leaves the meta positions (3 and 5) as the primary sites for substitution.

Despite the activating influence of the amine, the fluorine and chlorine atoms exert strong electron-withdrawing inductive effects, which deactivate the ring towards electrophilic attack. This deactivation means that harsher reaction conditions may be required compared to aniline (B41778) itself. For instance, the bromination of the closely related 2,6-difluoroaniline (B139000) preferentially occurs at the para position to yield 4-bromo-2,6-difluoroaniline (B33399), highlighting the directing power of the amine group. smolecule.com For this compound, electrophilic substitution would be expected to occur at the available C3 or C5 positions.

Nucleophilic aromatic substitution (NAS) on this compound is less common. Such reactions typically require strong electron-withdrawing groups to activate the ring sufficiently for attack by a nucleophile. While the halogens are electron-withdrawing, more potent activating groups like a nitro group are usually necessary for these transformations to proceed efficiently.

Functional Group Transformations Involving the Amine Moiety

The primary amine group (-NH₂) is the most reactive site on the this compound molecule and can undergo a variety of functional group transformations.

One of the most fundamental reactions of primary aromatic amines is diazotization . This involves treating the aniline with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5°C). This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻). google.com These diazonium salts are highly valuable synthetic intermediates. For example, in a study on related polyfluorinated anilines, the diazotization of 2,6-difluoroaniline in the presence of methanol (B129727) and a copper catalyst led to the substitution of a fluorine atom with a methoxy (B1213986) group, demonstrating the utility of the diazonium intermediate in nucleophilic substitution reactions on the ring. googleapis.com

The amine can also readily undergo acylation to form amides, a reaction discussed in more detail in section 4.4.3. This transformation is often used as a protective strategy to moderate the reactivity of the amino group and prevent side reactions during electrophilic substitution on the aromatic ring.

Halogen-Specific Reactions, including Cross-Coupling Methodologies

The carbon-halogen bonds in this compound provide handles for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. smolecule.com While direct Buchwald-Hartwig reactions on this compound are not extensively detailed, derivatives of this compound are utilized in such synthetic strategies. Patents reveal that this compound serves as a starting material for more complex structures which then undergo Buchwald-Hartwig or other nucleophilic substitution reactions. google.comnii.ac.jpgoogle.com

Similarly, the Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst, is a key strategy for forming C-C bonds. smolecule.com The C-Cl bond at the 4-position is more susceptible to oxidative addition to the palladium(0) catalyst than the highly stable C-F bonds. Research on the analogous 4-bromo-2,6-difluoroaniline shows its effective use in Suzuki-Miyaura couplings to create biaryl structures. smolecule.com Patents confirm that derivatives synthesized from this compound are employed as substrates in subsequent Suzuki coupling steps to build complex molecules for applications in treating conditions like Huntington's disease. google.comgoogle.com

The selective reactivity of the C-Cl bond over the C-F bonds is a key feature in the synthetic application of this molecule, allowing for stepwise and controlled derivatization.

Synthesis and Characterization of Novel Derivatives and Structural Analogues

The synthesis of halogenated anilines is a significant area of research due to their importance as industrial and pharmaceutical intermediates. epo.org One common route to a compound like this compound starts with a precursor such as 2,6-difluoroaniline, which can then be chlorinated at the para position. ambeed.com

Alternative strategies involve multi-step processes starting from more basic building blocks. For example, a process for making 2,6-difluoroaniline begins with 1,2,3-trichlorobenzene, which undergoes fluorine exchange, selective reduction, and finally amination. google.comgoogle.comjustia.com The synthesis of isomers and analogues often involves manipulating the sequence of halogenation, nitration, and reduction steps to control the final substitution pattern on the aniline ring. For instance, 4-chloro-2-fluoronitrobenzene (B1582716) can be synthesized from 3-chloroaniline (B41212) through a sequence of acetylation, nitration, deprotection, and a Schiemann reaction. justia.com

The position and type of halogen atom significantly influence the physical and chemical properties of anilines. The two fluorine atoms at the ortho positions in this compound sterically hinder the amino group and exert a powerful inductive electron-withdrawing effect. The chlorine atom at the para position also withdraws electron density.

Comparing this compound with its bromo-analogue, 4-bromo-2,6-difluoroaniline, reveals differences in reactivity for cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, often allowing for milder reaction conditions. smolecule.com This makes the bromo-analogue a more common substrate for these transformations. smolecule.com The choice between a chloro or bromo derivative often depends on a balance of reactivity, stability, and cost of the starting material.

The table below compares this compound with a closely related structural analogue.

| Compound | Key Structural Feature | Notes on Reactivity and Properties |

|---|---|---|

| This compound | Chlorine at para-position | Serves as a precursor for agrochemicals and pharmaceuticals. The C-Cl bond is a reactive site for cross-coupling, though less reactive than C-Br. researchgate.netsmolecule.com |

| 4-Bromo-2,6-difluoroaniline | Bromine at para-position | Generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Used in the synthesis of materials for organic electronics and as a pharmaceutical intermediate. smolecule.com |

The conversion of the amine moiety in this compound to formamide (B127407) or acetamide (B32628) derivatives is a common synthetic step. These derivatives can be important final products or intermediates where the amide acts as a protecting group.

Acetamide derivatives are typically prepared by reacting the aniline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acetylating agent. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl or acetic acid byproduct.

Formamide derivatives can be synthesized through various methods. One common laboratory approach involves heating the aniline with formic acid or by using a mixed anhydride of formic and acetic acid. Industrial processes may utilize carbon monoxide and ammonia (B1221849) or other formylating agents.

The table below outlines general reaction conditions for the synthesis of these derivatives from an aniline precursor.

| Derivative | Typical Reagents | General Reaction Conditions |

|---|---|---|

| N-Acetamide | Acetyl chloride or Acetic anhydride | Reaction with aniline in an inert solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge acid byproduct. |

| N-Formamide | Formic acid or Ethyl formate | Heating the aniline with the formylating agent, sometimes requiring a catalyst or dehydrating conditions. |

Applications of 4 Chloro 2,6 Difluoroaniline in Advanced Materials Science and Organic Synthesis

Utilization as a Key Building Block in Polymer Chemistry and Polymer Synthesis

The synthesis of high-performance polymers such as aromatic polyamides and polyimides often involves the polycondensation of diamine and diacid (or dianhydride) monomers. nih.govnih.gov The properties of the resulting polymer, including thermal stability, solubility, and optical transparency, are highly dependent on the structure of these monomers. mdpi.comnih.gov Fluorinated monomers, in particular, are known to impart desirable characteristics like improved solubility and optical clarity in polyimides. mdpi.com

While the structural features of 4-chloro-2,6-difluoroaniline—an aromatic diamine with halogen substituents—make it a potential candidate as a monomer in such polymerizations, a review of available scientific literature does not provide specific examples of its incorporation into polyamide or polyimide chains. General methods for polyamide synthesis include catalytic dehydrogenation of diols and diamines, nih.gov while aromatic polyimides are often prepared via a two-stage process involving a soluble poly(amic-acid) intermediate. nih.gov The introduction of various functional groups on the monomer backbone is a key strategy for tuning the final properties of these polymers. mdpi.commdpi.com

Role in the Rational Design and Synthesis of Advanced Functional Materials

The development of advanced functional materials, such as those used in organic light-emitting diodes (OLEDs) and liquid crystal (LC) displays, relies on the precise design of organic molecules to achieve specific electronic and optical properties. nih.gov Halogenated organic compounds, particularly those containing fluorine and chlorine, play a significant role in this field. rsc.org Fluorine substitution can influence the energy levels of molecular orbitals, which is a critical parameter in designing materials for OLEDs, including hole-transport and electron-transport layers. nih.gov

The molecular architecture of this compound suggests its potential as a building block for such materials. For instance, a related compound, 4-bromo-2,6-difluoroaniline (B33399), is used to synthesize macromolecules for applications in OLEDs and organic semiconductors. fluoromart.com Research has shown that chloro and fluoro substituted metal quinolinates can serve as effective emitters in OLEDs, demonstrating the utility of halogenated structures in tuning electroluminescent properties. rsc.org Similarly, fluoroorganic chemistry is prominent in the synthesis of liquid crystals, where molecular shape and polarity are key to performance. beilstein-journals.org However, specific studies detailing the direct use of this compound in the synthesis of OLED or liquid crystal components were not identified in the surveyed literature.

Strategic Precursor in the Development of Specialty Chemicals and Dyes

This compound is a recognized intermediate in the synthesis of various specialty chemicals, including agrochemicals and dyes. Its application as a precursor is documented in the production of potent herbicides. The related compound, 2,6-difluoroaniline (B139000), is used to synthesize N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a known herbicidal agent. scirp.org The structural similarity points to the utility of this class of compounds in agrochemical research and development.

Furthermore, the compound serves as a building block in the creation of dyes. The aniline (B41778) functional group allows for diazotization reactions, a cornerstone of azo-dye synthesis, indicating its role in producing colored compounds for various industrial applications. fluoromart.com

| Application Area | Product Class | Example Synthetic Target |

|---|---|---|

| Agrochemicals | Herbicides | Derivatives of Triazolopyrimidine Sulfonanilide |

| Colorants | Azo-dyes | Various colored compounds via diazotization |

Intermediate in the Construction of Complex Organic Molecules

In the field of organic synthesis, this compound functions as a valuable starting material or intermediate for constructing more complex molecular architectures. Its utility has been demonstrated in medicinal chemistry research, particularly in the synthesis of kinase inhibitors. For example, the core structure provided by the related 2,6-difluoroaniline has been incorporated into a series of 2,6,9-trisubstituted purines designed as inhibitors of p38α kinase, a target in inflammatory disease research. scirp.org

The compound is also employed in the synthesis of analytical reagents. It has been used to prepare ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, which acts as a fluorogenic derivatizing reagent. fluoromart.com Such reagents are crucial for the sensitive detection and quantification of specific molecules, like aminothiols, in analytical techniques such as high-performance liquid chromatography (HPLC).

| Field of Application | Type of Molecule Synthesized | Specific Use |

|---|---|---|

| Medicinal Chemistry | p38α Kinase Inhibitors | Research into anti-inflammatory agents |

| Analytical Chemistry | Fluorogenic Derivatizing Reagent | Determination of aminothiols by HPLC |

Pharmacological and Biological Research Aspects of 4 Chloro 2,6 Difluoroaniline

A Cornerstone in Medicinal Chemistry and Pharmaceutical Development

The unique structural and electronic properties imparted by the chlorine and fluorine atoms on the aniline (B41778) ring make 4-Chloro-2,6-difluoroaniline a valuable scaffold for medicinal chemists. Its strategic use has been instrumental in the progression of various pharmaceutical development programs.

An Intermediate in the Quest for Neurological Disorder Therapeutics

While specific, publicly available examples of this compound's direct use as an intermediate in the synthesis of marketed drugs for neurological disorders are not extensively documented in readily accessible literature, its structural motifs are present in compounds investigated for such conditions. The chemical properties of this compound make it an attractive starting material for the synthesis of complex molecules designed to interact with central nervous system targets. The strategic placement of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to cross the blood-brain barrier, all critical factors in the design of neurologically active drugs.

Probing the Mysteries of Drug Metabolism: Cytochrome P450 Activity

The influence of xenobiotics on cytochrome P450 (CYP450) enzymes is a critical aspect of drug metabolism and safety assessment. While direct and specific research on the modulatory effects of this compound on CYP450 activity is not prominently reported, the metabolism of halogenated anilines, in general, is an area of significant interest. The presence of halogen atoms can significantly alter the metabolic fate of a compound, influencing its rate of clearance and the potential for drug-drug interactions. Further investigation into the specific interactions of this compound with various CYP450 isozymes would provide valuable insights for the development of safer and more effective pharmaceuticals.

A Key Pharmacophore in the Fight Against Tuberculosis: The Case of Quabodepistat

One of the most notable applications of this compound is its role as a critical pharmacophore in the development of the novel antituberculosis agent, Quabodepistat (also known as OPC-167832). Quabodepistat is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. The 4-chloro-2,6-difluorophenyl moiety, derived from this compound, is a key structural feature of Quabodepistat, contributing significantly to its binding affinity and inhibitory activity against DprE1.

| Compound | Target | Significance |

| Quabodepistat (OPC-167832) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | A promising novel drug candidate for the treatment of tuberculosis, including multidrug-resistant strains. |

The development of Quabodepistat highlights the successful incorporation of the this compound scaffold into a therapeutic candidate with a novel mechanism of action, offering hope in the global fight against tuberculosis.

Unraveling Structure-Activity Relationships for Rational Drug Design

The exploration of structure-activity relationships (SAR) is fundamental to modern drug discovery. While comprehensive SAR studies specifically centered on a wide array of this compound analogues are not extensively published, the principles of medicinal chemistry suggest that modifications to this scaffold would profoundly impact biological activity. Alterations to the substitution pattern on the aniline ring, for instance, could modulate electronic properties, steric hindrance, and hydrogen bonding potential, thereby influencing the compound's interaction with its biological target. The knowledge gained from the development of Quabodepistat and other related compounds provides a foundation for future SAR studies aimed at optimizing the therapeutic potential of this chemical class.

Expanding Horizons: Biological Studies and Bioactive Molecule Development

The utility of this compound extends beyond its role as a synthetic intermediate. Researchers are actively exploring the biological activities of novel molecules that incorporate this versatile building block. The unique combination of halogens on the aromatic ring can confer a range of biological properties, making derivatives of this compound candidates for investigation in various therapeutic areas. The development of new synthetic methodologies allows for the creation of diverse libraries of compounds based on this scaffold, which can then be screened for a wide array of biological activities, potentially leading to the discovery of new lead compounds for drug development.

Comparative Biological Activity Profiles with Related Halogenated Aniline Compounds

The biological activities of halogenated anilines, including this compound, are significantly influenced by the nature, number, and position of the halogen substituents on the aniline ring. Research into the comparative biological activity profiles of these compounds reveals important structure-activity relationships (SAR), particularly in the fields of antimicrobial, antifungal, and cytotoxic research. The interplay of electronic effects, lipophilicity, and steric factors, all modulated by halogenation, dictates the potency and spectrum of their biological actions.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of halogenated anilines as antimicrobial and antibiofilm agents. A comparative study investigating the efficacy of various halogenated aniline derivatives against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) provides valuable insights into their structure-activity relationships.

In this research, two di-halogenated anilines, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA), were identified as particularly potent among a screen of 69 halogenated derivatives. researchgate.net Both compounds demonstrated significant antimicrobial and antibiofilm activity. The minimum inhibitory concentrations (MICs) for 4B3CA and 3,5-DBA against UPEC were determined to be 200 µg/mL and 100 µg/mL, respectively. researchgate.net Notably, both compounds exhibited a biofilm inhibition IC50 value of 10 µg/mL, indicating their strong potential to disrupt the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. researchgate.net

The study suggests that the presence of halogen atoms enhances the binding affinity of these compounds to key bacterial enzymes, such as adenylate cyclase, through stabilizing halogen bond interactions. researchgate.netnih.gov Furthermore, a 3D-QSAR (Quantitative Structure-Activity Relationship) analysis indicated that the electrostatic favorability at the third and fourth positions of the aniline ring is a critical determinant of their bioactivity. researchgate.netnih.gov This suggests that the specific substitution pattern of halogens on the aniline ring is crucial for optimizing their antimicrobial effects.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition IC50 |

|---|---|---|---|

| 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 µg/mL | 10 µg/mL |

| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 µg/mL | 10 µg/mL |

Antifungal Activity

The antifungal properties of halogenated anilines have also been a subject of investigation, revealing that the nature and position of halogen atoms significantly impact their efficacy against various fungal pathogens. A study on substituted nitrobenzenes and anilines tested a series of 3- and 3,5-halogenoanilines, and 2,6-dihalogeno-4-nitroanilines for their fungitoxicity. nih.gov

The research demonstrated that compounds such as 3-iodoaniline, 3,5-dichloroaniline, and 3,5-dibromoaniline possessed notable antifungal activity against a range of fungi, including Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The activity of these compounds was found to be comparable to that of the established antifungal agent 8-quinolinol, warranting further investigation into their potential as antifungal leads. nih.gov

While specific data for this compound was not presented in this particular study, the findings for other di-halogenated anilines underscore the importance of the halogen substitution pattern in determining antifungal potency. The presence of two halogen atoms, as seen in 3,5-dichloroaniline and 3,5-dibromoaniline, appears to be a favorable feature for antifungal activity. This suggests that di-halogenated anilines, including those with fluorine substitutions like this compound, are a promising area for the development of novel antifungal agents.

Cytotoxic Activity

In the context of anticancer research, the substitution of the aniline ring with halogen atoms has been shown to influence the cytotoxic properties of resulting compounds. A study on aniline-substituted thienopyrimidines as potential anti-colorectal cancer agents revealed that the presence of halogen substituents (fluorine and chlorine) on the aniline moiety was associated with cytotoxic effects. researchgate.net

This research synthesized a series of aniline-substituted thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activities against the HCT116 colorectal cancer cell line. researchgate.net The findings indicated that compounds bearing halogenated aniline moieties exhibited cytotoxic properties, with one of the derivatives showing a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil. researchgate.net This highlights the potential of incorporating halogenated anilines into larger molecular scaffolds to develop new anticancer agents. The electron-withdrawing nature and the ability of halogens to form specific interactions within biological targets are thought to contribute to their cytotoxic effects. Further comparative studies are needed to elucidate the precise role of the number and position of different halogens on the aniline ring in modulating cytotoxicity.

Advanced Analytical Methodologies for Detection and Quantification of 4 Chloro 2,6 Difluoroaniline in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the separation and analysis of 4-Chloro-2,6-Difluoroaniline from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For the analysis of halogenated anilines, C18 columns are frequently employed. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. Gradient elution, where the composition of the mobile phase is changed over time, is commonly used to effectively separate the analyte from other components in the sample matrix.

Detection Modes:

UV Detection: this compound contains a chromophore (the substituted benzene (B151609) ring) that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using a UV detector. The wavelength of maximum absorbance (λmax) for anilines is typically in the range of 230-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. MS detection allows for the determination of the compound's molecular weight and can provide structural information through fragmentation patterns, which is invaluable for unambiguous identification, especially in complex matrices. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Predicted mass spectral data for this compound indicates a monoisotopic mass of 163.00003 Da. uni.lu

Table 1: Illustrative HPLC Parameters for the Analysis of Halogenated Anilines

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm or Mass Spectrometry (Positive ESI) |

Note: This table provides a general method that would serve as a starting point for the specific analysis of this compound and would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While anilines can be analyzed directly by GC, derivatization is often employed to improve their volatility and chromatographic behavior.

For the analysis of halogenated anilines in environmental samples, a common approach involves extraction from the matrix, followed by derivatization and GC-MS analysis. The choice of the GC column is critical for achieving good separation. Capillary columns with a nonpolar stationary phase, such as those coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), are frequently used.

The mass spectrometer provides highly specific detection, allowing for the identification of this compound based on its unique mass spectrum, which includes the molecular ion peak and characteristic fragmentation patterns. The predicted mass spectrum of the related compound 2,6-difluoroaniline (B139000) shows a prominent molecular ion peak. nist.gov

Table 2: Representative GC-MS Parameters for the Analysis of Chlorinated Anilines

| Parameter | Suggested Conditions |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-300 |

Note: This table outlines a general GC-MS method that would likely be suitable for this compound, potentially after a derivatization step, and would need to be optimized.

Development of Emerging Spectroscopic Techniques for Trace Analysis

While chromatographic techniques are well-established, there is ongoing research into the development of spectroscopic methods for the rapid and sensitive trace analysis of aromatic pollutants. For a compound like this compound, techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could offer potential advantages.

SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information. It has been explored for the on-site detection of substituted aromatic pollutants in water, demonstrating the potential for rapid and sensitive analysis with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. nih.gov The development of SERS-based methods for this compound would involve the design of specific nanostructured substrates to enhance the Raman signal of the analyte.

Method Development and Validation for Complex Biological and Environmental Samples

The analysis of this compound in complex matrices such as biological fluids (e.g., urine, plasma) or environmental samples (e.g., water, soil) presents significant challenges due to the presence of interfering substances. Therefore, robust method development and validation are essential to ensure the reliability of the analytical data.

The method development process typically involves:

Sample Preparation: This is a critical step to extract the analyte from the matrix and remove interferences. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed. For aniline (B41778) derivatives in water, on-line SPE coupled with HPLC has been shown to be an effective and automated approach. thermofisher.com

Optimization of Analytical Conditions: This includes the selection of the appropriate chromatographic column, mobile phase or temperature program, and detector settings to achieve the desired separation and sensitivity.

Method Validation: Once the method is developed, it must be validated according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy and Precision: The closeness of the test results obtained by the method to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For the analysis of chloroanilines in dyed leather, a GC-MS method has been validated, demonstrating good linearity, accuracy, and precision. icams.ro A similar validation process would be required for any method developed for this compound.

Table 3: Typical Validation Parameters for an Analytical Method

| Parameter | Acceptance Criteria (Illustrative) |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Note: These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-2,6-Difluoroaniline in academic research?

- Methodological Answer : A widely reported method involves coupling reactions using sodium hydride in dimethylformamide (DMF). For example, reacting intermediates like 7-benzyloxy-4-(4-chloro-2,6-difluoroanilino)-6-methoxyquinazoline under controlled heating (80°C) with trifluoroacetic acid (TFA) yields the target compound. Post-synthesis purification via pH adjustment and solvent extraction (ethyl acetate/methanol/water) achieves ~80% yield .

- Key Considerations : Optimizing reaction time, stoichiometry of sodium hydride, and quenching residual reagents (e.g., hypochlorite) with ascorbic acid minimizes side products .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, NMR in DMSO-d reveals distinct peaks: aromatic protons at δ 7.5–7.6 ppm, methoxy groups at δ 3.95–3.96 ppm, and amine protons as broad singlets (δ 8.35–9.55 ppm) . Mass spectrometry (MS-ESI) confirms molecular ion peaks (e.g., m/z 338 for derivatives) .

- Validation : Cross-referencing with HPLC-UV data ensures purity, especially when trace oxidants like chlorine dioxide may alter product composition .

Q. What purification techniques are recommended for this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for separating this compound from structurally similar byproducts (e.g., halogenated derivatives). A mobile phase of acetonitrile/water (adjusted for pH) resolves co-eluting impurities .

- Advanced Tip : For thermally unstable derivatives, flash chromatography under inert atmospheres preserves integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?

- Methodological Answer : DFT frameworks like the Colle-Salvetti correlation-energy formula model electron density and local kinetic energy to predict reactivity. For example, gradient expansions of the Hartree-Fock density matrix help estimate substituent effects on aromatic rings, guiding synthetic prioritization .

- Validation : Compare computational results with experimental NMR chemical shifts and X-ray crystallography data to refine parameters .

Q. How can researchers resolve contradictory analytical data when synthesizing derivatives?

- Case Study : Discrepancies in reaction yields may arise from residual hypochlorite altering product ratios. Methodological solutions include:

- Quenching reactive intermediates with ascorbic acid before analysis .

- Using tandem MS/MS to distinguish isobaric species.

- Statistical Approach : Multivariate analysis of reaction conditions (temperature, solvent polarity) identifies outlier datasets .

Q. What challenges arise in X-ray crystallography for determining the crystal structure of this compound derivatives?

- Methodological Answer : Small-molecule crystallography using SHELX software requires high-resolution data due to low electron density contrast between fluorine and chlorine atoms. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.